2-((4-(Trifluoromethyl)phenyl)thio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, including thioacetic acid derivatives, involves various chemical reactions such as diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reaction. For instance, (4-Trifluoromethylphenyl)acetic acid has been prepared from 4-trifluoromethylaniline, indicating a methodology that could be adapted for the synthesis of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (Xu Dong-meib, 2010).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the significance of functional groups and their arrangement in determining the chemical behavior and reactivity of the molecule. Studies on compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid reveal how substituents like methoxy groups and bromine can influence molecular geometry and electronic properties, which are crucial for understanding the structure of 2-((4-(Trifluoromethyl)phenyl)thio)acetic acid (I. Guzei, Alan R. Gunderson, N. Hill, 2010).
Chemical Reactions and Properties
The chemical reactivity of thioacetic acid derivatives is illustrated by their involvement in various organic reactions. For example, the decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid demonstrates the potential for constructing complex molecules, highlighting the reactivity patterns that could apply to our compound of interest (Cheng-Mi Huang et al., 2021).
Scientific Research Applications
This compound has potential biological activity as a precursor for substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).
The synthesized salts of derivatives of this acid can be used for manufacturing new native drugs, competing with foreign drugs (Safonov, Panasenko, & Knysh, 2017).
Esters of derivatives of this acid show a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects (Salionov, 2015).
Salts of certain derivatives are active against strains of E. coli and Salmonella typhymurium (Shcherbyna, Panasenko, Knysh, Fotina, Vashchyk, & Fotina, 2016).
2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, useful for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Derivatives of 2-((4-R-3-(morfolinomethylene)-4H-1,2,4-triazol-5-yl)thio) acetic acid exhibit antimicrobial properties, particularly against bacteria (Patel & Mistry, 2004).
Derivatives such as Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers have potential applications in electrochromic devices and spectroelectrochemical properties (Bingöl, Güner, Çırpan, & Toppare, 2005).
Safety And Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for “2-((4-(Trifluoromethyl)phenyl)thio)acetic acid” are not available in the retrieved data, similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . This suggests potential avenues for future research and applications.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)6-1-3-7(4-2-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVWIKWEHKYGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Trifluoromethyl)phenyl)thio)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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